3-methyl-N-(4-morpholinophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
3-Methyl-N-(4-morpholinophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a morpholine ring, a phenyl group, and a tetrahydropyrimidine core, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-morpholinophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyrimidine core, which can be achieved through a Biginelli reaction. This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
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Step 1: Biginelli Reaction
Reactants: Aldehyde, β-keto ester, urea
Conditions: Acidic catalyst (e.g., HCl), reflux
Product: Dihydropyrimidinone
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Step 2: Methylation
Reactants: Dihydropyrimidinone, methylating agent (e.g., methyl iodide)
Conditions: Base (e.g., K2CO3), solvent (e.g., acetone)
Product: 3-Methyl-dihydropyrimidinone
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Step 3: Amide Formation
Reactants: 3-Methyl-dihydropyrimidinone, 4-morpholinophenylamine
Conditions: Coupling agent (e.g., EDCI), solvent (e.g., DMF)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the tetrahydropyrimidine ring.
Reagents: Oxidizing agents such as KMnO4 or CrO3
Products: Corresponding carboxylic acid derivatives
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Reduction: : Reduction reactions can target the carbonyl groups within the compound.
Reagents: Reducing agents like NaBH4 or LiAlH4
Products: Alcohol derivatives
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Substitution: : The phenyl group can undergo electrophilic aromatic substitution reactions.
Reagents: Halogens, nitrating agents
Products: Halogenated or nitrated derivatives
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium
Reduction: NaBH4 in methanol or ethanol
Substitution: Br2 in CCl4 for bromination, HNO3 for nitration
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-methyl-N-(4-morpholinophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a valuable tool in the design of drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its structural properties make it suitable for incorporation into polymers and other materials that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-morpholinophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thus modulating biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-N-(4-piperidinophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 3-Methyl-N-(4-morpholinophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 3-Methyl-N-(4-morpholinophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-thioamide
Uniqueness
Compared to similar compounds, 3-methyl-N-(4-morpholinophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its specific structural features, such as the presence of a morpholine ring and a carboxamide group. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-N-(4-morpholin-4-ylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-19-15(22)13(10-17-16(19)23)14(21)18-11-2-4-12(5-3-11)20-6-8-24-9-7-20/h2-5,10H,6-9H2,1H3,(H,17,23)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSUQUTYSLHRCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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